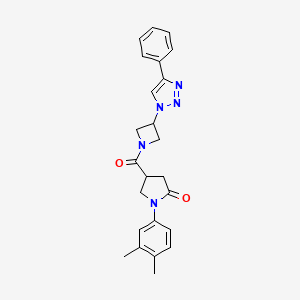
1-(3,4-dimethylphenyl)-4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3,4-dimethylphenyl)-4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3,4-dimethylphenyl)-4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound with notable potential in medicinal chemistry. Its structure integrates a triazole moiety, which is recognized for its bioactive properties and stability against enzymatic degradation. This article explores the biological activity of this compound, emphasizing its pharmacological implications, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H25N5O2
- Molecular Weight : 415.5 g/mol
- CAS Number : 2034311-24-3
The compound's biological activity is primarily attributed to its structural components:
- Triazole Moiety : Known for its ability to form hydrogen bonds and resist hydrolysis, the triazole ring enhances the compound's binding affinity to various biological targets. It acts similarly to an amide bond, providing protease resistance and improved pharmacokinetic properties .
- Pyrrolidine and Azetidine Structures : These cyclic amines contribute to the compound's ability to interact with neurotransmitter systems and modulate receptor activity.
Antinociceptive Effects
Recent studies have indicated that compounds containing triazole rings exhibit significant antinociceptive properties. For instance, the related compound JNJ-1661010 has been shown to inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endogenous cannabinoids that alleviate pain . The potential for this compound to function similarly warrants further investigation.
Anticancer Activity
The incorporation of the triazole unit has been linked to enhanced anticancer activity in various studies. For example, compounds with similar structures have demonstrated improved potency against cancer cell lines such as HeLa and CEM when compared to their non-triazole counterparts . This suggests that our compound may also exhibit selective cytotoxicity towards cancer cells.
Study 1: In Vitro Anticancer Evaluation
In a recent study evaluating the cytotoxic effects of triazole-containing compounds on human cancer cell lines, it was found that modifications in the triazole structure significantly influenced biological activity. The compound exhibited IC50 values in the low micromolar range against several cancer types, indicating its potential as an anticancer agent .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole Compound A | HeLa | 9.6 ± 0.7 |
| Triazole Compound B | CEM | 6.0 ± 0.5 |
Study 2: Pain Modulation in Animal Models
In animal models of neuropathic pain, compounds similar to our target demonstrated significant analgesic effects through FAAH inhibition. This mechanism suggests that our compound could potentially modulate pain pathways effectively .
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[3-(4-phenyltriazol-1-yl)azetidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-16-8-9-20(10-17(16)2)28-12-19(11-23(28)30)24(31)27-13-21(14-27)29-15-22(25-26-29)18-6-4-3-5-7-18/h3-10,15,19,21H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZOHFMTOQWVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














